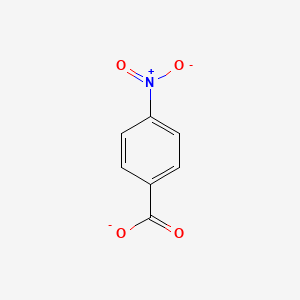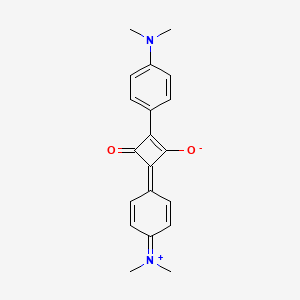![molecular formula C24H24N2O5 B1230412 [1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B1230412.png)
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitro group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester typically involves multiple steps, starting with the preparation of the naphthalene derivative. The process may include nitration of the phenyl ring, followed by esterification and amidation reactions. Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and pentanoyl chloride for amidation. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester linkage produces a carboxylic acid and an alcohol .
Scientific Research Applications
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows for hydrolysis, releasing active metabolites that can modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid phenyl ester: Similar ester linkage but lacks the nitro group and naphthalene ring.
Naphthalene derivatives: Share the naphthalene ring structure but differ in functional groups.
Nitrobenzene derivatives: Contain the nitro group but lack the ester linkage and naphthalene ring
Uniqueness
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H24N2O5/c1-3-4-12-22(28)25-24(18-9-7-10-19(15-18)26(29)30)23-20-11-6-5-8-17(20)13-14-21(23)31-16(2)27/h5-11,13-15,24H,3-4,12H2,1-2H3,(H,25,28) |
InChI Key |
FPXPKGRYWPJFTD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Canonical SMILES |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Oxo-2-[5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1230336.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)




![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)



